molecular formula C18H24N2O B5687417 N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide

N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide

Cat. No.: B5687417
M. Wt: 284.4 g/mol
InChI Key: VPASZECBZFZZAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide typically involves the reaction of 2-methyl-1H-indole-3-ethylamine with cyclohexanecarboxylic acid. The reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond . The reaction conditions usually involve an inert atmosphere and moderate temperatures to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindole derivatives, indoline derivatives, and various substituted indoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming hydrogen bonds with their active sites, leading to altered cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide is unique due to the presence of the cyclohexanecarboxamide group, which imparts distinct physicochemical properties and biological activities compared to other indole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-13-15(16-9-5-6-10-17(16)20-13)11-12-19-18(21)14-7-3-2-4-8-14/h5-6,9-10,14,20H,2-4,7-8,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPASZECBZFZZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.